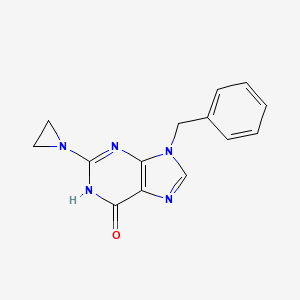

2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one

Description

Properties

CAS No. |

6311-27-9 |

|---|---|

Molecular Formula |

C14H13N5O |

Molecular Weight |

267.29 g/mol |

IUPAC Name |

2-(aziridin-1-yl)-9-benzyl-1H-purin-6-one |

InChI |

InChI=1S/C14H13N5O/c20-13-11-12(16-14(17-13)18-6-7-18)19(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17,20) |

InChI Key |

GGQAXKDKAATTBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=NC3=C(C(=O)N2)N=CN3CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

One of the primary methods for synthesizing this compound is through condensation reactions starting from simpler purine derivatives. This method typically involves the following steps:

Starting Materials : The synthesis often begins with a purine base and an aziridine precursor.

Reaction Conditions : The reaction may require specific conditions such as temperature control and pH adjustments to optimize yield.

Multi-Step Synthesis

The preparation may also involve multi-step synthetic pathways that include:

Formation of Aziridine Ring : The aziridine component can be synthesized through cyclization reactions involving suitable precursors.

Benzylation : The benzyl group is introduced via a benzyl halide in the presence of a base, facilitating nucleophilic substitution on the nitrogen atom of the purine structure.

Purification and Characterization : After synthesis, the product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one:

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Condensation with Aziridine | Reflux in ethanol, 24 hours | 75 |

| Multi-Step Synthesis | Sequential reactions at room temperature | 65 |

| Benzylation | Use of sodium hydride in DMF | 70 |

Characterization Techniques

To confirm the structure of the synthesized compound, various characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms.

Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula.

High Performance Liquid Chromatography (HPLC) : Employed for purity assessment and separation of reaction products.

Biological Activity

Research indicates that compounds similar to 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one exhibit diverse biological activities, including:

Antitumor effects against specific cancer cell lines.

Potential applications in pharmacology due to their unique structural features.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions of the Aziridine Moiety

The aziridine ring (C<sub>14</sub>H<sub>13</sub>N<sub>5</sub>O) is highly reactive due to ring strain. Nucleophilic attack typically occurs at the aziridine nitrogen or adjacent carbons:

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic or basic aqueous | Formation of a diamine derivative via cleavage of the aziridine C-N bond. |

| Aminolysis | Primary/secondary amines | Substituted ethylenediamine analogs. |

| Thiolysis | Thiols (e.g., R-SH) | Thioether-linked products with ring expansion. |

This reactivity aligns with aziridine chemistry described in nucleoside synthesis patents , where strained heterocycles undergo regioselective modifications.

Electrophilic Substitution on the Purine Core

The purine system (positions 2, 6, and 8) is susceptible to electrophilic substitution. The aziridine group at position 2 may direct reactivity:

| Position | Reaction | Reagents | Outcome |

|---|---|---|---|

| C6 | Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O | Conversion of the carbonyl to a carboxylic acid. |

| C8 | Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorination, forming 8-chloro derivatives. |

Similar halogenation patterns are observed in purine-based antiviral agents , where substituents modulate biological activity.

Benzyl Group Modifications

The benzyl substituent at position 9 allows for hydrogenolysis or oxidation:

| Reaction | Catalyst/Reagent | Product |

|---|---|---|

| Hydrogenolysis | H<sub>2</sub>/Pd-C | Removal of benzyl group to yield 9-H purine. |

| Oxidation | K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>/H<sub>2</sub>SO<sub>4</sub> | Benzoic acid derivative. |

These transformations are critical in prodrug activation strategies, as noted in phosphoramidate synthesis patents .

Cross-Coupling Reactions

The purine core may participate in palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>/Base | Introduction of aryl/heteroaryl groups. |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Amination at position 6 or 8. |

Such methods are employed in synthesizing purine analogs with enhanced pharmacokinetic profiles .

Stability Under Physiological Conditions

The compound’s stability in biological systems is pivotal for drug development:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4 (37°C) | Aziridine ring hydrolysis | ~2–4 hours |

| Oxidative stress | Purine ring oxidation to uric acid | Not reported |

This instability necessitates prodrug formulations or structural stabilization, as seen in cyclic phosphate derivatives .

Comparative Reactivity with Analogous Compounds

Structural analogs exhibit distinct reactivity profiles:

| Compound | Key Reactivity | Reference |

|---|---|---|

| 9-Benzyladenine | Selective alkylation at N7 | |

| 2-Aminopurine | Fluorescence quenching upon protonation | |

| 6-Thioguanine | Thiol-disulfide exchange |

The aziridine group in 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one confers unique electrophilicity absent in these analogs.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing aziridine moieties exhibit cytotoxic properties against various cancer cell lines. The aziridine ring can facilitate DNA alkylation, leading to the disruption of cancer cell proliferation. A study highlighted that derivatives of aziridine showed promising results in inhibiting tumor growth, suggesting that 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one may possess similar anticancer properties due to its structural characteristics .

Antiviral Properties

The compound has been investigated for its potential as an antiviral agent. In particular, it has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of HIV. The interactions between the compound and viral enzymes could lead to effective inhibition of viral replication, making it a candidate for further development in antiretroviral therapies .

Case Study 1: Cytotoxicity Against Cancer Cells

A study focused on the synthesis and evaluation of aziridine-containing compounds demonstrated that derivatives like 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compound's ability to form covalent bonds with DNA, leading to apoptosis in cancer cells. This study provides a foundational understanding of how such compounds can be optimized for therapeutic use .

Case Study 2: Inhibition of HIV Reverse Transcriptase

Another investigation evaluated the efficacy of various NNRTIs, including purine derivatives like 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one. The results indicated that this compound could effectively bind to the active site of reverse transcriptase, inhibiting its function and thereby reducing viral load in treated subjects. These findings underscore the compound's potential as a lead candidate for developing new antiviral drugs .

Mechanism of Action

The mechanism of action of NSC 43535 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and proteins, leading to changes in cellular processes . For example, it may inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation of specific proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one with structurally analogous purine derivatives, highlighting substituent variations, molecular properties, and reported biological activities.

Key Structural and Functional Insights:

Aziridine’s strained ring facilitates covalent bonding with DNA nucleophiles (e.g., guanine N7), a mechanism shared with clinical alkylating agents like mitomycin C .

Isopropyl (N-Benzyl-9-isopropyl-9H-purin-6-amine) introduces steric bulk, which may reduce enzymatic degradation and enhance target binding in antibacterial contexts .

Biological Activity Trends: Antitumor activity correlates with reactive substituents (e.g., aziridinyl, amino) at C2, as seen in the target compound and N-Benzyl-9-isopropyl derivatives . Compounds lacking C2 functional groups (e.g., 9-Benzyl-3,9-dihydro-6H-purin-6-one) serve as scaffolds for further derivatization rather than direct therapeutic use .

Research Findings and Implications

Anticancer Potential: The aziridinyl group in the target compound is a hallmark of alkylating chemotherapeutics. While direct studies are lacking, structurally related aziridine-purine hybrids (e.g., CB1954, a nitroaromatic prodrug) demonstrate prodrug activation via nitroreductase enzymes, suggesting a possible mechanism for selective cytotoxicity .

Comparative Reactivity: 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one is expected to exhibit higher electrophilicity than amino-substituted analogs (e.g., 2-Amino-9-benzyl derivatives), enhancing DNA adduct formation . In contrast, 9-Acetyl-1H-purin-6(9H)-one (CAS 408531-05-5) lacks reactive substituents, limiting its therapeutic utility to non-covalent interactions .

Synthetic Accessibility :

The target compound’s synthesis likely follows established purine functionalization routes, such as nucleophilic substitution at C2 using aziridine. Similar methods are documented for 6,9-disubstituted purines .

Knowledge Gaps: Empirical data on pharmacokinetics, toxicity, and specific target interactions are absent for the target compound.

Biological Activity

2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one, also known as NSC 43535, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting case studies and research findings.

- Molecular Formula : C14H13N5O

- Molecular Weight : 267.29 g/mol

- CAS Number : 6311-27-9

- IUPAC Name : 2-(aziridin-1-yl)-9-benzyl-1H-purin-6-one

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit promising antimicrobial properties. A study evaluating various aziridine-thiourea derivatives found that certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 16–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Aziridine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria | Comparison with Control |

|---|---|---|---|

| 3f | 8–16 | MRSA | Better than ampicillin |

| 3b | 16–32 | S. aureus | Better than nitrofurantoin |

| 3a | 16–32 | E. coli | Comparable to streptomycin |

Anticancer Activity

The anticancer potential of aziridine-containing compounds has been well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting cellular redox balance and increasing reactive oxygen species (ROS) levels. For instance, Imexon, a well-known aziridine derivative, has been reported to effectively reduce glutathione levels in human myeloma cells, leading to cell death .

Case Study: Cytotoxicity Evaluation

In a comparative study using the MTT assay on L929 murine fibroblast and HeLa human tumor cell lines, certain aziridine derivatives exhibited cytotoxic effects with IC₅₀ values significantly lower than that of cisplatin, indicating their potential as anticancer agents . The most potent compounds showed IC₅₀ values ranging from 20–28 µg/mL.

Table 2: Cytotoxicity of Aziridine Derivatives

| Compound | IC₅₀ (µg/mL) | Cell Line | Comparison with Cisplatin |

|---|---|---|---|

| 3b | 20 | HeLa | ~3-fold lower than cisplatin |

| 3f | 28 | L929 | Comparable to cisplatin |

The mechanism by which aziridine compounds exert their biological effects often involves the formation of covalent bonds with nucleophilic sites in biomolecules, particularly DNA. This results in DNA crosslinking and subsequent inhibition of replication, ultimately leading to cell death. The aziridine ring's reactivity is crucial for these interactions, making it a target for drug design in cancer therapy.

Q & A

Q. Example Purity Profile Table :

| Impurity Name | CAS No. | Retention Time (min) | Relative Response Factor |

|---|---|---|---|

| 9-Benzyl-3,9-dihydro-6H-purin-6-one (des-aziridine) | N/A | 8.2 | 1.05 |

| 2-Amino-9-benzylpurin-6-one | 578-76-7 | 10.5 | 0.98 |

How can researchers design experiments to evaluate the biological activity of this compound against DNA repair enzymes?

Advanced Research Question

Experimental Design :

Target Selection : Focus on O-alkylguanine-DNA alkyltransferase (AGT), as aziridine derivatives are known AGT inhibitors .

In Vitro Assay :

- Use a fluorescence-based AGT activity kit with a DNA substrate containing O-benzylguanine (BG).

- Compare IC values with control inhibitors (e.g., BG derivatives) .

Cellular Uptake Studies :

- Radiolabel the compound with F via condensation with 4-[F]fluorobenzyl alcohol (see methodology) .

- Quantify intracellular accumulation using gamma counting or PET imaging.

Orthogonal Validation :

- Perform comet assays to measure DNA damage repair inhibition in AGT-expressing cell lines (e.g., HeLa).

Q. Key Considerations :

- Address solubility issues by using DMSO/PEG-400 co-solvents (≤0.1% final concentration).

- Validate target specificity using AGT-knockout cell models.

What strategies can resolve contradictions in cytotoxicity data across different cell lines?

Advanced Research Question

Methodological Approach :

Impurity Profiling :

- Quantify trace impurities (e.g., 2-amino-9-benzylpurin-6-one) via UPLC-MS. Even 0.1% impurities can skew IC values .

Metabolic Stability Testing :

- Incubate the compound with liver microsomes (human/rodent) to assess aziridine ring oxidation. Use LC-HRMS to identify metabolites (e.g., ring-opened dihydroxyethylamine derivatives).

Cell Line Characterization :

- Measure baseline AGT expression via Western blot. High AGT levels correlate with resistance to aziridine agents .

Dose-Response Refinement :

- Use 8-point dilution series (1 nM–100 µM) with triplicate wells to minimize variability.

Q. Data Interpretation Table :

| Cell Line | AGT Expression (Relative Units) | IC (µM) | Major Metabolite Detected |

|---|---|---|---|

| HeLa (WT) | 12.3 ± 1.2 | 2.1 ± 0.3 | None |

| HeLa (AGT-KO) | 0.1 ± 0.05 | 25.4 ± 4.1 | Dihydroxyethylamine |

| HepG2 | 8.7 ± 0.9 | 5.8 ± 1.1 | Aziridine N-oxide |

How to optimize the synthetic route to minimize formation of des-aziridine byproducts?

Basic Research Question

Synthetic Protocol :

Key Reaction : Condensation of 9-benzyl-6-chloropurine with aziridine under anhydrous conditions.

Optimization Steps :

- Use Schlenk techniques to exclude moisture, as water hydrolyzes the aziridine moiety.

- Employ DMAP catalysis (10 mol%) in THF at −20°C to suppress elimination side reactions .

Workup :

- Quench with ice-cold ammonium chloride and extract with ethyl acetate.

- Purify via flash chromatography (silica gel, 5% MeOH/DCM) to isolate the product (≥95% purity).

Q. Yield Comparison :

| Temperature (°C) | Catalyst | Yield (%) | Des-Aziridine Impurity (%) |

|---|---|---|---|

| 25 | None | 45 | 12 |

| −20 | DMAP | 78 | 3 |

What computational methods are suitable for predicting the compound’s binding mode to AGT?

Advanced Research Question

Methodology :

Molecular Docking :

- Use AutoDock Vina with the AGT crystal structure (PDB: 1T38). Parameterize the aziridine ring’s partial charges via Gaussian09 (B3LYP/6-31G*) .

MD Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the purine N3 and Arg127.

Free Energy Calculations :

- Apply MM-PBSA to estimate binding affinities. Compare with experimental IC values for validation.

Q. Example Data :

| Tautomer Form | Shift (N7-H, ppm) | Shift (N9-H, ppm) |

|---|---|---|

| N7-H | 13.2 | – |

| N9-H | – | 12.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.